molecular formula C8H10ClF2N B8144162 (3,4-Difluoro-2-methylphenyl)methanamine hydrochloride

(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride

Cat. No.: B8144162
M. Wt: 193.62 g/mol
InChI Key: MEECNBXJSVQRNU-UHFFFAOYSA-N
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Description

(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride is a substituted aromatic amine hydrochloride characterized by a benzylamine core with fluorine atoms at the 3- and 4-positions and a methyl group at the 2-position of the phenyl ring. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and chemical research. The electron-withdrawing fluorine substituents may influence its electronic properties, solubility, and binding affinity compared to non-fluorinated analogs.

Properties

IUPAC Name

(3,4-difluoro-2-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5-6(4-11)2-3-7(9)8(5)10;/h2-3H,4,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEECNBXJSVQRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Step Halogenation-Ammonolysis-Hydrolysis Method

This method, detailed in CN105017026B , is a robust industrial approach:

Step 1: Halogenation of m-Difluorobenzene

  • Reactants :

    • m-Difluorobenzene

    • Paraformaldehyde

    • Halogenating agent (e.g., Cl₂, Br₂)

  • Catalyst : Lewis acid (e.g., FeCl₃, AlCl₃)

  • Conditions :

    • Solvent: Ethyl acetate, THF, or dioxane

    • Temperature: 0–40°C

    • Reaction time: 4–10 hours

  • Product : 3,4-Difluoro-2-methylbenzyl halide

Step 2: Quaternary Ammonium Salt Formation

  • Reactants :

    • 3,4-Difluoro-2-methylbenzyl halide

    • Methenamine (hexamethylenetetramine)

  • Conditions :

    • Solvent: Dichloromethane or acetonitrile

    • Temperature: 70–100°C

    • Reaction time: 6–12 hours

  • Product : Quaternary ammonium salt (e.g., compound IV in)

Step 3: Acidic Hydrolysis

  • Reactants :

    • Quaternary ammonium salt

    • Concentrated HCl

  • Conditions :

    • Temperature: 80–120°C

    • Reaction time: 2–6 hours

  • Yield : ~70–85% after purification

Key Data

ParameterValue/Detail
Halogenation Yield76–90%
Ammonolysis Efficiency>90% conversion
Hydrolysis Purity≥97% (HPLC)

Reductive Amination of 3,4-Difluoro-2-methylbenzaldehyde

Comparative Analysis of Methods

Halogenation-Ammonolysis-Hydrolysis vs. Reductive Amination

ParameterHalogenation RouteReductive Amination
Scalability High (industrial preference)Moderate (lab-scale)
Yield 70–85%50–65%
Purification Complexity Multi-step extraction/distillationChromatography or crystallization
Byproducts Halogenated intermediatesImine side products

Critical Reaction Parameters

Halogenation Selectivity

  • Challenge : Competing ortho/para halogenation in difluorinated arenes.

  • Solution : Use of paraformaldehyde directs methyl group introduction at the 2-position.

Ammonolysis Efficiency

  • Methenamine acts as a masked ammonia source, avoiding direct handling of gaseous NH₃.

Acidic Hydrolysis Optimization

  • Excess HCl ensures complete salt formation, with recrystallization in ethanol enhancing purity.

Industrial-Scale Considerations

Catalyst Recycling

  • Lewis acid catalysts (e.g., FeCl₃) are recoverable via aqueous extraction, reducing costs.

Solvent Management

  • Ethyl acetate and THF are preferred for halogenation due to low toxicity and high boiling points.

Emerging Methodologies

Flow Chemistry

  • Continuous-flow systems could enhance safety in halogenation steps, minimizing exposure to hazardous intermediates .

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

    Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Substitution: Products with different substituents replacing the fluorine atoms.

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Acylation: Amides.

Scientific Research Applications

(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride has several applications in scientific research:

    Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological conditions.

    Chemical Biology: It serves as a building block for the development of chemical probes to study biological processes.

    Medicinal Chemistry: Researchers use it to design and synthesize new drug candidates with potential therapeutic effects.

    Industrial Chemistry: It is employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-2-methylphenyl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Table 1: Comparative Data for Methanamine Hydrochloride Derivatives

Compound Name Molecular Formula Molecular Weight Substituents/Structural Features Key NMR Data (¹³C/¹H) Applications/Synthesis Notes References
This compound C₈H₉ClF₂N 207.61* 3,4-difluoro; 2-methylphenyl Not reported in evidence Hypothesized: CNS drug intermediate -
(4-Fluoro-2-methoxyphenyl)methanamine hydrochloride C₈H₁₁ClFNO 203.63 4-fluoro; 2-methoxyphenyl Not reported Aniline derivative; potential API precursor
4-(Difluoromethoxy)phenylmethanamine hydrochloride C₁₄H₁₄ClF₂NO 285.72 Difluoromethoxy bridge; biphenyl structure Not reported Specialty chemical; structural diversity
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride C₁₀H₁₀Cl₂N₂S 261.17 Thiazole ring; 4-chlorophenyl ¹H NMR (DMSO-d6): δ 8.0–7.4 (aromatic) Pharmaceutical intermediate
(6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine hydrochloride C₉H₁₄ClNOS 219.73 Thienopyran heterocycle ¹³C NMR (CD₃OD): δ 134.3, 133.7 (thiophene) TAAR1 agonist synthesis (schizophrenia)
1-[5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride C₅H₈ClF₂N₃S 215.65 Thiadiazole ring; difluoroethyl group Not reported Building block for agrochemicals

*Calculated based on molecular formula.

Key Observations:

Chlorine (e.g., in thiazole derivatives ) may increase molecular weight and polar surface area. Heterocycles: Thiazole or thienopyran rings () introduce π-π stacking capabilities and modulate electronic properties, affecting receptor binding.

NMR Trends: Aromatic protons in thiazole derivatives (δ 7.4–8.0 ) align with electron-deficient aromatic systems, while thienopyran carbons (δ 134–133 ppm ) reflect sulfur-containing heterocycles.

Molecular Weight and Solubility: Lower molecular weight compounds (e.g., 203–219 g/mol ) may exhibit better solubility in polar solvents like methanol or DMSO, as evidenced by NMR solvent choices (methanol-d4, DMSO-d6 ).

Biological Activity

(3,4-Difluoro-2-methylphenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10ClF2N
  • Molecular Weight : 193.62 g/mol
  • CAS Number : 2703756-82-3

The compound features a difluoromethyl group and an amine functional group attached to a substituted benzene ring. The presence of fluorine atoms at positions 3 and 4 enhances its lipophilicity, potentially affecting its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound has significant antibacterial properties against various strains of bacteria. For instance, it demonstrated inhibition zones comparable to standard antibiotics in tests against Pseudomonas aeruginosa and Klebsiella pneumoniae .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly in human breast cancer cell lines (MCF-7). Preliminary results suggest it exhibits cytotoxic effects with IC50 values indicating effective growth inhibition at nanomolar concentrations .
  • Neuropharmacological Effects : Recent investigations into the compound's effects on neurotransmitter receptors have shown promise in modulating pathways related to schizophrenia. It has been studied as an agonist for trace amine-associated receptor 1 (TAAR1), which may influence dopaminergic signaling .

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Receptor Binding : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and activity.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways.
  • Lipophilicity and Membrane Penetration : The difluoromethyl group likely enhances the compound's ability to penetrate cellular membranes, facilitating its action on intracellular targets.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations impact biological activity. Below is a summary table of related compounds:

Compound NameStructure CharacteristicsUnique FeaturesAntibacterial Activity
2-MethylphenylmethanamineBasic structure without fluorinationLacks enhanced lipophilicityModerate
3-Fluoro-4-methylphenylmethanamineFluorination at position 3Different fluorination patternHigher than parent
4-Chloro-2-methylphenylmethanamineChlorine substitution instead of fluorinePotentially different activity profileLower than difluorinated
2,5-DifluorophenylmethanamineDifluorination at different positionsAltered electronic propertiesVariable

This comparison illustrates that the unique combination of substituents in this compound may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

  • Antibacterial Studies : In a study assessing the antibacterial efficacy against Gram-positive and Gram-negative bacteria, this compound showed significant inhibition rates similar to established antibiotics .
  • Cytotoxicity Testing : In vitro assays conducted on MCF-7 breast cancer cells revealed IC50 values below 0.1 µM, indicating potent anticancer activity with minimal toxicity to non-cancerous cells .
  • Neuropharmacological Investigations : Animal model studies demonstrated that administration of the compound resulted in reduced hyperactivity in MK-801-induced models of schizophrenia, suggesting potential therapeutic applications in neuropsychiatric disorders .

Q & A

Q. What are the recommended synthetic routes for (3,4-Difluoro-2-methylphenyl)methanamine hydrochloride, and what reaction conditions optimize yield?

Methodological Answer: A practical synthesis route involves reductive amination of (3,4-difluoro-2-methylphenyl)ketone intermediates. For example:

  • Step 1: Condensation of the ketone with ammonium acetate in methanol under reflux (82% yield, analogous to , step (a)) .
  • Step 2: Reduction using Fe/NH4_4Cl in a methanol:water (1:1) mixture at 70°C (60–70% yield, based on similar protocols in , step (e)) .
  • Step 3: Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol.

Key Optimization Factors:

  • Temperature Control: Excessive heat (>70°C) during reduction risks byproduct formation.
  • Purification: Recrystallization from methanol/diethyl ether improves purity (>95%) .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • HPLC: C18 column, mobile phase = 0.1% TFA in acetonitrile/water (70:30), retention time ~8.2 min (method adapted from ) .
  • NMR: Key signals include:
    • 1^1H NMR (DMSO-d6_6): δ 2.35 (s, 3H, CH3_3), 3.85 (s, 2H, CH2_2NH2_2), 6.8–7.1 (m, 2H, aromatic).
    • 19^{19}F NMR: δ -138.2 (d, J = 12 Hz), -142.5 (d, J = 12 Hz) .
  • Mass Spectrometry: ESI-MS [M+H]+^+ = 202.1 (calc. 202.08) .

Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?

Methodological Answer: Contradictions often arise from buffer composition or temperature variability. Systematic studies should include:

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Analyze degradation via HPLC ( method) .
  • Thermal Stability: TGA/DSC analysis (20–200°C, 10°C/min) reveals decomposition onset at ~225°C (similar to tetrazine derivatives in ) .
  • Light Sensitivity: Store samples under UV/visible light (300–700 nm) and compare degradation kinetics to dark controls.

Data Contradiction Resolution Example:
If one study reports instability at pH 7.4 but another finds stability, verify buffer ionic strength (e.g., phosphate vs. HEPES) and presence of metal ions (add EDTA to chelate).

Q. What strategies are effective for resolving discrepancies in receptor-binding assays involving this compound?

Methodological Answer: Discrepancies may stem from assay conditions or off-target effects. Mitigate via:

  • Binding Assay Optimization:
    • Use radiolabeled ligands (e.g., 3^3H-labeled analogs) for competitive binding studies (Ki_i calculations).
    • Include negative controls (e.g., dopamine receptor blockers for cross-reactivity checks, as in ) .
  • Functional Assays: Pair binding data with cAMP or calcium flux assays to confirm agonism/antagonism.
  • Computational Modeling: Dock the compound into homology models of target receptors (e.g., serotonin transporters) to predict binding modes .

Example Workflow:

Perform 3^3H-SERT binding assays (IC50_{50} determination).

Validate via serotonin uptake inhibition in synaptosomes.

Cross-check with in vivo microdialysis in rodent models.

Q. How can researchers identify and characterize metabolites of this compound in preclinical models?

Methodological Answer: Use LC-HRMS/MS with the following workflow:

  • Dosing: Administer the compound (10 mg/kg) to rodents; collect plasma/liver homogenates at 0.5, 2, 6, 24h.
  • Sample Prep: Protein precipitation with acetonitrile, followed by SPE (C18 cartridges).
  • LC-HRMS: Acquire data in positive ion mode (Exact Mass: 202.08). Key metabolites often include:
    • N-Oxide (m/z 218.07): Check for +16 Da shift.
    • Defluorinated products (m/z 184.09): Monitor loss of F (Δm = -18.99) .
  • Validation: Synthesize suspected metabolites and compare retention times/spectra.

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